2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid
Description
2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid is a cyclopropane-containing carboxylic acid derivative characterized by a strained three-membered cyclopropane ring linked to a 4-hydroxyphenyl group and an acetic acid moiety. The compound’s stereochemistry (e.g., rac-[(1R,2S)] form, CAS 2059912-03-5) introduces chirality, which may influence its biological activity and synthetic applications .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-7(2-4-9)10-5-8(10)6-11(13)14/h1-4,8,10,12H,5-6H2,(H,13,14) |
InChI Key |
RGWKRPACLGMJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations to introduce the hydroxy and acetic acid functionalities. One common method involves the use of a cyclopropanation reaction with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-[2-(4-oxophenyl)cyclopropyl]acetic acid.
Reduction: Formation of 2-[2-(4-hydroxyphenyl)cyclopropyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid and analogous cyclopropane-containing acetic acid derivatives:
*Estimated based on structural analysis.
Challenges and Limitations
Biological Activity
2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antibacterial, antifungal, anti-inflammatory, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 192.22 g/mol
This compound features a cyclopropyl group attached to a phenolic moiety, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid exhibits notable antibacterial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
| Enterococcus faecalis | 10.0 |
| Pseudomonas aeruginosa | 25.0 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with Enterococcus faecalis showing the lowest MIC value.
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity. The results of antifungal testing are presented in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 30.0 |
| Aspergillus niger | 40.0 |
The antifungal activity is moderate compared to established antifungal agents, indicating potential for further development.
Anti-inflammatory Effects
The anti-inflammatory properties of 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid were evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, as shown in Figure 1.
Figure 1: Cytokine Levels after Treatment with the Compound
- Control : High levels of TNF-α and IL-6
- Treatment Group : Reduced levels post-treatment
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Scavenging : The phenolic structure allows it to act as an antioxidant, reducing oxidative stress in cells.
Case Study 1: Antibacterial Efficacy
A study conducted on the effectiveness of various cyclopropane derivatives highlighted that 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid showed superior activity against multidrug-resistant strains of Staphylococcus aureus compared to traditional antibiotics like vancomycin .
Case Study 2: Anti-inflammatory Potential
In a clinical trial assessing the anti-inflammatory effects of phenolic compounds, patients treated with formulations containing this compound reported significant reductions in pain and inflammation markers associated with rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
